N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide
Description
N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a butanamide backbone substituted with a 2,6-diisopropylphenyl group, which imparts steric hindrance and influences its reactivity and stability.
Properties
Molecular Formula |
C18H29NO |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-12(2)14-9-8-10-15(13(3)4)17(14)19-16(20)11-18(5,6)7/h8-10,12-13H,11H2,1-7H3,(H,19,20) |
InChI Key |
BBHDXQZYMIWASC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide typically involves the reaction of 2,6-diisopropylaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-cancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bulky diisopropylphenyl group can influence its binding affinity to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Known for its applications in organic electronics and photovoltaics.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: A widely used N-heterocyclic carbene ligand in homogeneous catalysis.
Uniqueness: N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide stands out due to its specific structural features, such as the bulky diisopropylphenyl group and the butanamide backbone, which confer unique reactivity and stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
